molecular formula C23H24N2O7 B2510352 ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 888457-20-3

ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

Cat. No.: B2510352
CAS No.: 888457-20-3
M. Wt: 440.452
InChI Key: MJMQPMXPQPJAEZ-UHFFFAOYSA-N
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Description

Ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities, and a dimethoxyphenyl group, which enhances its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the dimethoxyphenyl group via a carbamoylation reaction. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-ulcer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-({2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its combination of a benzofuran core and a dimethoxyphenyl group, which confer distinct chemical reactivity and potential therapeutic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7/c1-4-31-20(27)12-11-19(26)25-21-15-7-5-6-8-16(15)32-22(21)23(28)24-14-9-10-17(29-2)18(13-14)30-3/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQPMXPQPJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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